![molecular formula C24H27N3O4 B2449483 N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2034411-77-1](/img/structure/B2449483.png)
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Material Science and Chemistry
Compounds with structures similar to N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been studied for their potential in enhancing the performance of co-sensitized solar cells. For example, derivatives of pyridine-anchor co-adsorbents have shown to improve the overall conversion efficiency of dye-sensitized solar cells (DSSCs) by overcoming deficiencies in N719 absorption in the visible spectrum, suppressing charge recombination, and prolonging electron lifetime, which could suggest areas of interest for similar compounds in improving renewable energy technologies (Wei et al., 2015).
Applications in Pharmacology and Biochemistry
The neurotoxic potential of compounds, specifically those related to MPTP derivatives, has been explored to understand their effects on neurological health. Studies on compounds with modifications in the methoxy group have provided insights into their neurotoxic potential, offering a framework for researching similar compounds in the context of neurological diseases or as potential therapeutics (Zimmerman et al., 1986).
Potential in Drug Discovery
Research on sigma receptor ligands has highlighted the therapeutic potential of these compounds in treating cognitive dysfunction. For instance, N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a selective sigma receptor ligand, was found to significantly mitigate phencyclidine-induced cognitive dysfunction in rats, suggesting a promising area of research for similar compounds in developing treatments for cognitive disorders (Ogawa et al., 1994).
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-9-10-19(12-20(16)27-11-5-8-21(27)28)26-23(30)22(29)25-15-24(31-2)13-17-6-3-4-7-18(17)14-24/h3-4,6-7,9-10,12H,5,8,11,13-15H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNFYROZPOUZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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